Compound Description: 2-Methyl-8-nitroquinazolin-4(3H)-one displayed moderate potency against two pathogenic Clostridium difficile strains (ATCC BAA 1870 and ATCC 43255), with a minimum inhibitory concentration (MIC) of 312/156 µM. [] This compound served as a starting point for developing more potent and selective C. difficile inhibitors. []
Relevance: While structurally distinct from 7-(3-fluorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one, this compound represents the initial hit compound from which the thieno[3,2-d]pyrimidin-4(3H)-one scaffold, present in the target compound, was derived. [] Both compounds share a pyrimidin-4(3H)-one core structure, highlighting the relevance of this structural motif for C. difficile inhibition.
Compound Description: 2-Methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one exhibited improved potency against C. difficile compared to the initial hit compound, with an MIC of 19/38 µM. [] This compound demonstrated selectivity over normal gut microflora, low cytotoxicity (CC50s >606 µM) against mammalian cell lines, and acceptable stability in simulated gastric and intestinal fluid. []
Relevance: This compound represents a key intermediate in the development of potent C. difficile inhibitors and is directly related to 7-(3-fluorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one as it possesses the core thieno[3,2-d]pyrimidin-4(3H)-one scaffold. [] Further structural modifications of this compound, particularly at the C2-, N3-, C4-, and C7-positions, led to the development of a library of compounds with varying potencies against C. difficile, highlighting the versatility of this scaffold for structure-activity relationship (SAR) studies. []
Compound 8f (MIC = 3/6 µM)
Compound Description: While the specific structure of compound 8f is not disclosed, it demonstrated potent C. difficile inhibitory activity with an MIC of 3/6 µM. [] It was identified as a promising lead compound for further optimization. []
Relevance: Although the precise structure remains undisclosed, this compound is grouped with 7-(3-fluorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one as part of a library of thieno[3,2-d]pyrimidin-4(3H)-one derivatives designed and synthesized as potent C. difficile inhibitors. [] This suggests that compound 8f likely shares a high degree of structural similarity with the target compound, further emphasizing the importance of this chemical class for developing novel C. difficile treatments.
Compound Description: This compound incorporates a tetrahydropyrido ring fused to the thieno[2,3-d]pyrimidin-4(3H)-one core. [, ] Structural analysis revealed that the thienopyrimidine system is nearly planar and forms specific dihedral angles with the attached benzyl and fluorophenyl rings. [, ] The crystal structure is stabilized by intermolecular N—H⋯F and C—H⋯F hydrogen bonds, as well as C—F⋯π interactions. [, ]
Compound Description: GDC-0980 is a potent and selective dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), both key components of the PI3K signaling pathway often deregulated in cancer. [] Preclinical studies showed GDC-0980 exhibited good permeability, low plasma protein binding, low to moderate clearance across species, and good oral bioavailability. [] In a human breast cancer xenograft model, GDC-0980 demonstrated efficacy, and pharmacokinetic/pharmacodynamic modeling predicted a clinically efficacious dose. []
Relevance: This compound, while structurally distinct, highlights the therapeutic potential of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold, also present in 7-(3-fluorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one, for targeting different therapeutic areas beyond C. difficile infections, such as cancer, by modulating distinct signaling pathways like the PI3K/mTOR pathway. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.